1,5-Bis[3,5-bis(methoxymethoxy)phenyl]penta-1,4-dien-3-one
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Overview
Description
1,5-Bis[3,5-bis(methoxymethoxy)phenyl]penta-1,4-dien-3-one is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two methoxymethoxy groups attached to phenyl rings, which are further connected by a penta-1,4-dien-3-one backbone. Its molecular formula is C25H30O9, and it has a molecular weight of 474.51 g/mol .
Preparation Methods
The synthesis of 1,5-Bis[3,5-bis(methoxymethoxy)phenyl]penta-1,4-dien-3-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 3,5-bis(methoxymethoxy)benzaldehyde with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,5-Bis[3,5-bis(methoxymethoxy)phenyl]penta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Medicine: Research has explored its use in developing new therapeutic agents for treating cancer and other diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,5-Bis[3,5-bis(methoxymethoxy)phenyl]penta-1,4-dien-3-one involves its interaction with molecular targets and pathways within cells. The compound’s structure allows it to interact with nucleophiles, leading to the formation of enolate intermediates. These intermediates can further react with various cellular components, resulting in the inhibition of specific enzymes and pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
1,5-Bis[3,5-bis(methoxymethoxy)phenyl]penta-1,4-dien-3-one can be compared with other similar compounds, such as:
1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one: This compound has similar structural features but lacks the methoxymethoxy groups, which may affect its reactivity and applications.
1,5-Bis(4-chlorophenyl)penta-1,4-dien-3-one: The presence of chloro groups instead of methoxymethoxy groups can lead to different chemical properties and biological activities.
1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1,5-bis[3,5-bis(methoxymethoxy)phenyl]penta-1,4-dien-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O9/c1-27-15-31-22-9-19(10-23(13-22)32-16-28-2)5-7-21(26)8-6-20-11-24(33-17-29-3)14-25(12-20)34-18-30-4/h5-14H,15-18H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNSZBNRYKYIQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=CC(=C1)C=CC(=O)C=CC2=CC(=CC(=C2)OCOC)OCOC)OCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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